molecular formula C20H10ClNO6S B11416082 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate

Cat. No.: B11416082
M. Wt: 427.8 g/mol
InChI Key: HPDBNWIINHKSQG-UHFFFAOYSA-N
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Description

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzoic acid with phenylacetic acid under acidic conditions to form the benzoxathiol ring. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride and iron powder are used.

    Substitution: Nucleophiles like sodium methoxide and potassium thiolate are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxathiol derivatives.

Scientific Research Applications

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate
  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate
  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

Uniqueness

Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate is unique due to the presence of the 4-chloro-3-nitrobenzoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H10ClNO6S

Molecular Weight

427.8 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C20H10ClNO6S/c21-15-7-6-12(8-16(15)22(25)26)19(23)27-13-9-14(11-4-2-1-3-5-11)18-17(10-13)29-20(24)28-18/h1-10H

InChI Key

HPDBNWIINHKSQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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